

Stability and Storage of (2-bromoethyl)cyclopropane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Bromoethyl)cyclopropane

Cat. No.: B145715

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

(2-bromoethyl)cyclopropane is a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds where the introduction of a cyclopropyl moiety is desired. Its utility stems from the reactive bromoethyl group, which allows for a variety of chemical transformations. However, this reactivity also necessitates careful consideration of its stability and storage to ensure its integrity and safe handling. This technical guide provides an in-depth overview of the stability profile, recommended storage conditions, and safe handling procedures for **(2-bromoethyl)cyclopropane**.

Core Stability Profile

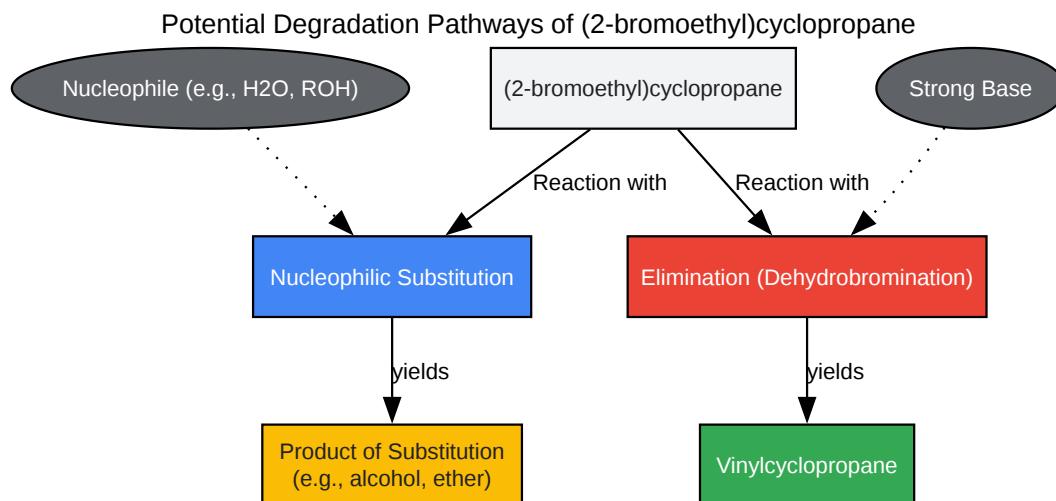
(2-bromoethyl)cyclopropane is a flammable and irritant liquid that is generally stable under recommended storage conditions.^{[1][2]} However, its reactivity as a primary alkyl halide makes it susceptible to degradation over time, especially when exposed to adverse conditions such as elevated temperatures, light, moisture, and incompatible substances. The primary degradation pathways are nucleophilic substitution and elimination reactions.

Incompatible Materials

To maintain the stability of **(2-bromoethyl)cyclopropane**, contact with the following substances should be avoided:

- Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.^{[2][3]}

- Strong Bases: Can promote elimination reactions (dehydrobromination), leading to the formation of vinylcyclopropane.[3][4]
- Nucleophiles: Water, alcohols, and other nucleophilic reagents can react with the compound via nucleophilic substitution, displacing the bromide ion.[4]
- Metals: Certain metals may catalyze decomposition.[4]

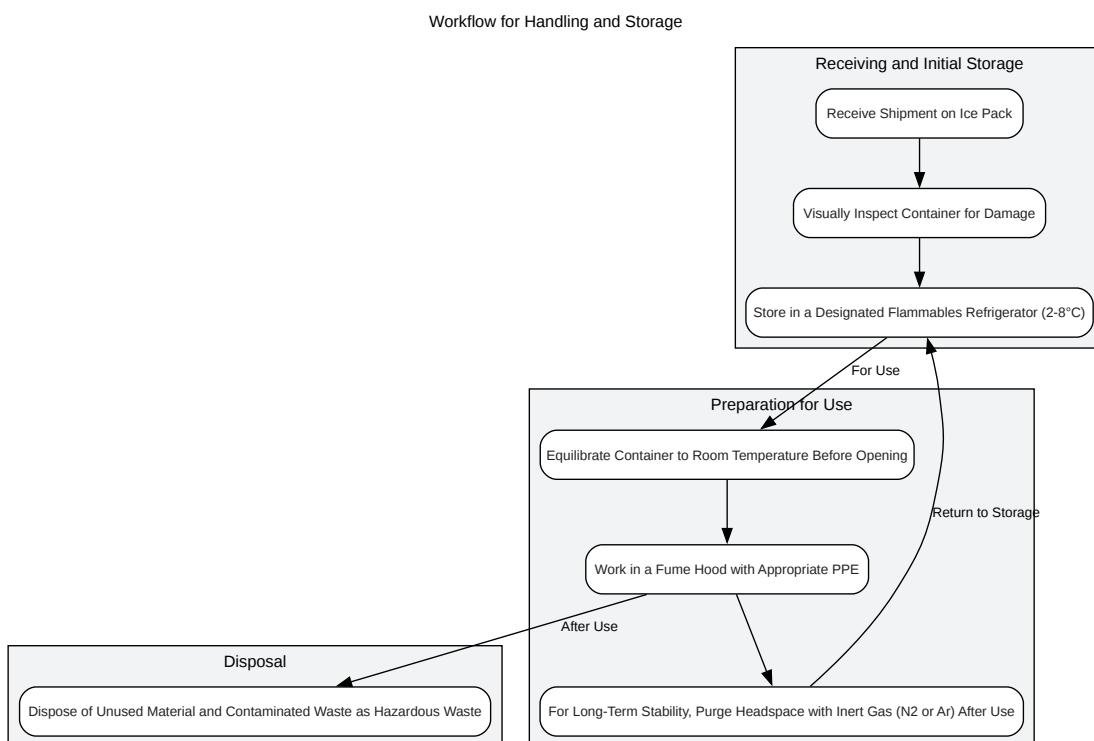

Quantitative Data Summary

While specific kinetic data on the degradation of **(2-bromoethyl)cyclopropane** is not readily available in public literature, the following table summarizes the key physical and safety properties, along with recommended storage conditions, gathered from various suppliers and safety data sheets.

Parameter	Value	Reference(s)
Molecular Formula	C ₅ H ₉ Br	[1][5]
Molecular Weight	149.03 g/mol	[1][5]
Appearance	Colorless to light yellow oil/liquid	[2][6]
Boiling Point	129 - 137 °C	[6]
Flash Point	39.2 °C	[6]
Storage Temperature	2-8°C (Refrigerated)	[4][5][7]
Long-term Storage	Store under an inert atmosphere (e.g., Nitrogen or Argon)	[4]
Incompatibilities	Strong oxidizing agents, strong bases	[2][3]
Hazard Statements	H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[1][8]

Potential Degradation Pathways

The chemical structure of **(2-bromoethyl)cyclopropane** makes it susceptible to two primary degradation pathways, particularly in the presence of contaminants or non-ideal storage conditions.


[Click to download full resolution via product page](#)

Caption: Potential degradation pathways for **(2-bromoethyl)cyclopropane**.

Experimental Protocols

General Handling and Storage Workflow

Proper handling and storage are crucial for maintaining the quality of **(2-bromoethyl)cyclopropane** and ensuring laboratory safety. The following workflow outlines the recommended procedures from receipt to disposal.

[Click to download full resolution via product page](#)

Caption: Recommended workflow for handling and storing **(2-bromoethyl)cyclopropane**.

Protocol for Assessing Stability by Qualitative Reactivity Tests

While quantitative stability studies require specialized equipment, a qualitative assessment of the stability and reactivity of **(2-bromoethyl)cyclopropane** can be performed using standard laboratory techniques for alkyl halides. This can be useful to check the quality of aged stock.

Objective: To qualitatively assess the presence of the reactive alkyl bromide functionality and potential degradation.

Materials:

- **(2-bromoethyl)cyclopropane** sample
- 15% Sodium iodide (NaI) in acetone solution
- 1% Ethanolic silver nitrate (AgNO₃) solution
- Test tubes
- Water bath

Procedure:

Part 1: Test for S_n2 Reactivity (Sodium Iodide in Acetone)

- Label a clean, dry test tube.
- Add 1 mL of the 15% NaI in acetone solution to the test tube.
- Add 2-3 drops of the **(2-bromoethyl)cyclopropane** sample to the test tube.
- Shake the tube to mix the contents and observe for the formation of a precipitate (sodium bromide) at room temperature for up to 5 minutes.
- If no precipitate forms, warm the test tube in a water bath (around 50°C) for a few minutes and observe again.

Expected Outcome: As a primary alkyl bromide, **(2-bromoethyl)cyclopropane** is expected to react via an S_N1 mechanism, leading to the formation of a white precipitate of NaBr. The rate of this precipitation can give a qualitative indication of the compound's integrity. A significantly slower reaction compared to a fresh sample may suggest some degradation.

Part 2: Test for S_N1 Reactivity (Silver Nitrate in Ethanol)

- Label a clean, dry test tube.
- Add 1 mL of the 1% ethanolic $AgNO_3$ solution to the test tube.
- Add 2-3 drops of the **(2-bromoethyl)cyclopropane** sample to the test tube.
- Shake the tube to mix the contents and observe for the formation of a precipitate (silver bromide) at room temperature for up to 5 minutes.
- If no precipitate forms, warm the test tube in a water bath and observe again.

Expected Outcome: Primary alkyl halides react slowly via an S_N1 mechanism. Therefore, a precipitate of $AgBr$ should form slowly. The rapid formation of a precipitate could indicate the presence of more reactive impurities.

Safety Precautions:

- Always handle **(2-bromoethyl)cyclopropane** in a well-ventilated fume hood.[\[2\]](#)
- Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[\[2\]](#)
- Keep the compound away from heat, sparks, and open flames as it is flammable.[\[2\]](#)
- In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[\[2\]](#)

By adhering to these storage and handling guidelines, researchers, scientists, and drug development professionals can ensure the stability and integrity of **(2-bromoethyl)cyclopropane** for their synthetic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Solved 21 EXPERIMENT 21 Reactivities of Alkyl Halides | Chegg.com [chegg.com]
- 2. youtube.com [youtube.com]
- 3. (2-Bromoethyl)cyclopropane CAS 36982-56-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. (2-bromoethyl)cyclopropane 97% | CAS: 36982-56-6 | AChemBlock [achemblock.com]
- 8. (2-Bromoethyl)cyclopropane [myskinrecipes.com]
- To cite this document: BenchChem. [Stability and Storage of (2-bromoethyl)cyclopropane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b145715#stability-and-storage-conditions-for-2-bromoethyl-cyclopropane\]](https://www.benchchem.com/product/b145715#stability-and-storage-conditions-for-2-bromoethyl-cyclopropane)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com